Ethyl 3-[(cyclohexylcarbamoyl)amino]benzoate
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Overview
Description
ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C16H22N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a cyclohexylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The process begins with the reaction of 3-amino-4-cyclohexylaminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE
- ETHYL 3-AMINO-4-(CYCLOHEXYLAMINO)BENZOATE
- ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE
Uniqueness
ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl 3-(cyclohexylcarbamoylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-15(19)12-7-6-10-14(11-12)18-16(20)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,17,18,20) |
InChI Key |
GRUDINGDXQWEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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